molecular formula C11H15ClN2O B13193280 N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride CAS No. 133211-59-3

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B13193280
CAS No.: 133211-59-3
M. Wt: 226.70 g/mol
InChI Key: TZELPFDEZYGKLZ-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its neuroprotective properties and potential to modulate neurotransmitter systems.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, scavenging free radicals, and antagonizing the glutamatergic system. These actions help in reducing oxidative stress and preventing neuronal damage .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in various natural products and its biological activities.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.

    N-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.

Uniqueness

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride stands out due to its specific substitution pattern, which enhances its stability and bioavailability. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

133211-59-3

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H

InChI Key

TZELPFDEZYGKLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CN1.Cl

Origin of Product

United States

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